(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid
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Overview
Description
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the pentanoic acid backbone:
Coupling reactions: The protected amino acid is then coupled with other intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxobutanoic acid: Has a shorter carbon chain, affecting its reactivity and applications.
Uniqueness
The presence of both the Fmoc group and the methoxy group in (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid makes it unique. This combination allows for greater flexibility in synthetic applications and enhances its utility in various research fields.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)11-13(10-19(23)24)22-21(26)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,26)(H,23,24)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBYPVATXOOLV-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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